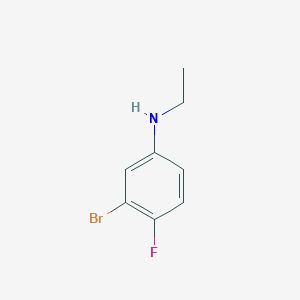

3-bromo-N-ethyl-4-fluoroaniline

Descripción general

Descripción

3-Bromo-4-fluoroaniline is a light yellow crystal . It is used in organic synthesis as an intermediate of agrochemicals and active pharmaceutical ingredients . It is also used for the synthetic preparation of Tradizolid and various pharmaceuticals such as the synthesis of several lateral difluoro-substituted 4,4"-dialkyl- and 4,4"-alkoxyalkylterphenyls .

Molecular Structure Analysis

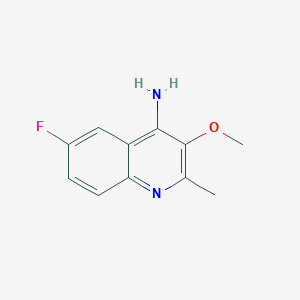

The molecular formula of 3-bromo-N-ethyl-4-fluoroaniline is C8H10FN. The molecular weight is 139.1701032 . The SMILES string representation is Nc1ccc(F)c(Br)c1 .Physical And Chemical Properties Analysis

3-Bromo-4-fluoroaniline is a solid at room temperature . It has a melting point range of 34 - 36 °C and a boiling point of 235 °C . It is insoluble in water .Aplicaciones Científicas De Investigación

-

Synthesis of Fluorinated Quinolines

- Scientific Field : Organic Chemistry

- Application Summary : 3-bromo-N-ethyl-4-fluoroaniline is used in the synthesis of fluorinated quinolines . Fluorinated quinolines have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

- Methods of Application : The reaction allows one to alkylate the position 4 of 3-fluoroquinoline . 2-Bromo-3-fluoroquinoline, derived from the reaction of 3-fluoro-quinolin-2(1Н)-one with PBr 3, is easily lithiated and transformed into 3-fluoro-quinolin-2-carboxylic acid on treatment of 2-lithium compound with dry carbon dioxide .

- Results or Outcomes : The synthesis of fluorinated quinolines has led to the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

-

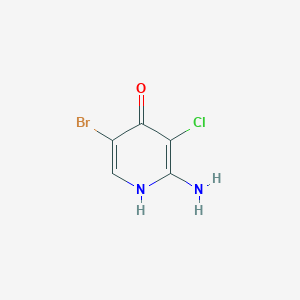

Synthesis of Pharmaceuticals

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 3-bromo-N-ethyl-4-fluoroaniline is used as an intermediate in the synthesis of various pharmaceuticals .

- Methods of Application : The specific methods of application are not detailed in the sources, but it involves organic synthesis procedures .

- Results or Outcomes : The synthesis of pharmaceuticals using 3-bromo-N-ethyl-4-fluoroaniline as an intermediate has led to the production of various pharmaceuticals .

-

Synthesis of Tradizolid

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 3-bromo-N-ethyl-4-fluoroaniline is used as an intermediate for the synthetic preparation of Tradizolid .

- Methods of Application : The specific methods of application are not detailed in the sources, but it involves organic synthesis procedures .

- Results or Outcomes : The synthesis of Tradizolid using 3-bromo-N-ethyl-4-fluoroaniline as an intermediate has led to the production of this pharmaceutical .

-

Organic Optoelectronic Materials

- Scientific Field : Materials Science

- Application Summary : 3-bromo-N-ethyl-4-fluoroaniline can be used in the field of organic optoelectronic materials .

- Methods of Application : The specific methods of application are not detailed in the sources, but it involves organic synthesis procedures .

- Results or Outcomes : The use of 3-bromo-N-ethyl-4-fluoroaniline in the synthesis of organic optoelectronic materials has led to the development of various materials with unique properties .

Safety And Hazards

3-Bromo-4-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

As an intermediate in pharmaceutical synthesis, the future directions of 3-bromo-N-ethyl-4-fluoroaniline largely depend on the development of the pharmaceuticals it is used to produce. For instance, it is used in the synthetic preparation of Tradizolid , so advances in the use of Tradizolid would likely influence the demand for 3-bromo-N-ethyl-4-fluoroaniline.

Propiedades

IUPAC Name |

3-bromo-N-ethyl-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDHUGWDGYXRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-ethyl-4-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

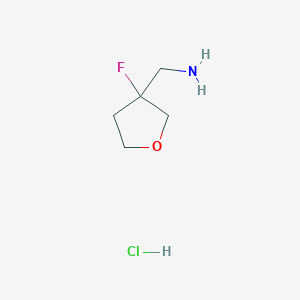

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)

![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)

![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)

![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)

![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)